Z-13-Octadecen-1-yl acetate
Description
Z-13-Octadecen-1-yl acetate is a mono-unsaturated fatty acid derivative with an 18-carbon chain and a Z-configured double bond at position 13. This compound is synthesized via a three-step process starting from 1,13-tridecanediol: monoacetylation, oxidation with PCC (pyridinium chlorochromate), and Wittig olefination using pentylidenetriphenylphosphonium ylide . The final product acts as a pheromone mimic for the Rice Leaf Folder Moth (Cnaphalocrosis medinalis), playing a critical role in disrupting the insect’s mating behavior .
The molecular formula of this compound is inferred to be C₂₀H₃₈O₂ (molecular weight: ~310.52 g/mol), distinguishing it from dienyl analogs with additional double bonds.
Structure
2D Structure
Properties
IUPAC Name |
[(Z)-octadec-13-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h6-7H,3-5,8-19H2,1-2H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPNRRQMJESAXGJ-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C\CCCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7035777 | |
| Record name | (Z)-13-Octadecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60037-58-3 | |
| Record name | (Z)-13-Octadecenyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60037-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Octadecenyl acetate, (13Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060037583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Octadecen-1-ol, 1-acetate, (13Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (Z)-13-Octadecenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7035777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-OCTADECENYL ACETATE, (13Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IV05LXA90J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Lindlar Catalyst-Mediated Hydrogenation
(Z)-13-Octadecen-3-yn-1-ol (5) undergoes partial hydrogenation using Lindlar catalyst (5% Pd/BaSO₄) in methanol at 30°C under 5 kg/cm² H₂ pressure. This step selectively reduces the triple bond to a cis-double bond, yielding (Z,Z)-3,13-octadecadien-1-ol. Subsequent acetylation with acetic acid and p-toluenesulfonic acid in toluene produces this compound (7) in quantitative yield (98% purity by GLC).
Table 1: Reaction Conditions for Lindlar Hydrogenation and Acetylation
| Parameter | Value |
|---|---|
| Catalyst | Lindlar (5% Pd/BaSO₄) |
| Temperature | 30°C |
| H₂ Pressure | 5 kg/cm² |
| Solvent | Methanol |
| Acetylation Reagent | Acetic Acid / p-TSA |
| Final Yield | Quantitative (98% purity) |
Sodium-Mediated Reduction for Stereoisomeric Control
A novel reduction process eliminates the need for Birch reduction or liquid ammonia. (Z)-13-octadecen-3-yn-1-ol (8) is treated with metallic sodium dispersion in toluene at 100°C, followed by ethylene glycol addition. This method selectively generates the (E,Z)-3,13-octadecadien-1-ol isomer, which is acetylated to yield (E,Z)-3,13-octadecadienyl acetate (9) in 77% yield (95% purity). The reaction’s stereochemical outcome is attributed to sodium’s radical-mediated reduction mechanism.
Table 2: Sodium Dispersion Reduction Parameters
| Parameter | Value |
|---|---|
| Reagent | Metallic Sodium |
| Solvent | Toluene |
| Temperature | 100°C |
| Additive | Ethylene Glycol |
| Isomer Purity | 95% (GLC) |
Analytical Validation and Purity Assessment
Gas-liquid chromatography (GLC) and mass spectrometry (MS) are employed to verify synthetic success. This compound exhibits a molecular ion peak at m/z 264 (M⁺, 1%) and fragment ions at m/z 97 (100%). NIST data corroborate its gas chromatographic retention indices (RI) on polar (RI = 2054) and non-polar (RI = 2200) columns, ensuring reproducibility.
Applications in Agricultural Pest Management
Field trials demonstrate the compound’s efficacy as a mating disruptor. A 50:50 mixture of (Z,Z)- and (E,Z)-isomers reduced Synanthedon hector infestations by 80–90% in Wakayama, Japan . The synthetic route’s scalability (51% overall yield) and stereochemical precision enable cost-effective production for large-scale agricultural use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Z-13-Octadecen-1-yl acetate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol, Z-13-Octadecen-1-ol, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Z-13-Octadecen-1-oic acid.
Reduction: Z-13-Octadecen-1-ol.
Substitution: Various esters or ethers depending on the nucleophile.
Scientific Research Applications
Agricultural Uses
Z-13-Octadecen-1-yl acetate is primarily recognized for its role as a pheromone in insects. It has been identified as a component of sex pheromones in various moth species, which are crucial for mating behaviors.
Case Study: Moth Pheromone Research
A study highlighted the use of this compound in attracting male moths for monitoring and control purposes. The compound was effective in field trials, demonstrating its potential as an environmentally friendly alternative to synthetic insecticides .
| Pheromone Source | Effectiveness | Application Method |
|---|---|---|
| Moths (e.g., Herpetogramma submarginale) | High attraction rates | Pheromone traps |
Food Industry
In the food industry, this compound is utilized for its flavoring properties. It contributes to the aroma profiles of various food products, enhancing sensory appeal.
Flavor Profile Analysis
Research indicates that this compound can be found in certain essential oils and food extracts, contributing to their characteristic flavors. Its use in flavor formulations helps in creating more natural-tasting products .
| Food Product | Flavor Contribution |
|---|---|
| Essential oils | Fruity, floral notes |
| Processed foods | Enhanced aroma |
Pharmaceutical Applications
This compound has shown potential in pharmaceutical applications due to its biological activity. Studies have indicated that compounds similar to Z-13-octadecenyl acetate exhibit antimicrobial and anticancer properties.
Case Study: Anticancer Activity
In vitro studies demonstrated that derivatives of Z-13-octadecenyl acetate could inhibit the proliferation of cancer cells, suggesting a pathway for developing new anticancer therapies .
| Cell Line Tested | IC Value (µg/ml) | Effect Observed |
|---|---|---|
| MDA-MB-231 | 5 | Cell viability reduction |
| HeLa | 3 | Morphological changes |
Mechanism of Action
The mechanism of action of Z-13-Octadecen-1-yl acetate involves its interaction with specific olfactory receptors in insects. When released into the environment, the compound binds to these receptors, triggering a series of neural responses that lead to behavioral changes such as attraction or aggregation . The molecular targets are primarily located in the antennae of insects, where the pheromone-binding proteins facilitate the detection and transduction of the pheromone signal .
Comparison with Similar Compounds
Structural Isomers and Dienyl Acetates
Key structural analogs differ in double bond positions, stereochemistry, and chain length, which influence their biological activity and physicochemical properties.
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Double Bonds (Position, Configuration) | CAS Number | Biological Role |
|---|---|---|---|---|---|
| Z-13-Octadecen-1-yl acetate | C₂₀H₃₈O₂ | 310.52 | 13, Z | Not provided | Pheromone mimic (Rice Leaf Folder Moth) |
| (Z,Z)-3,13-Octadecadienyl acetate | C₂₀H₃₆O₂ | 308.51 | 3Z, 13Z | 258-374-8 | Likely pheromone (unspecified species) |
| (Z)-2-(Z)-13-Octadecadien-1-ol acetate | C₂₀H₃₆O₂ | 308.50 | 2Z, 13Z | Not provided | Reference standard for chromatography |
| (Z)-3-(E)-13-Octadecadien-1-ol acetate | C₂₀H₃₆O₂ | 308.50 | 3Z, 13E | Not provided | Stereochemical studies |
Key Differences:
- Double Bond Configuration : The target compound’s single Z-configured double bond at position 13 contrasts with dienyl analogs (e.g., (Z,Z)-3,13-octadecadienyl acetate), which exhibit higher rigidity and altered receptor interactions .
- Stereochemistry : Mixed configurations, such as (Z)-3-(E)-13-octadecadien-1-ol acetate, demonstrate how stereochemical variations impact biological activity, as E/Z isomerism affects volatility and receptor binding .
Aliphatic Unsaturated Acetates
Shorter-chain analogs, such as 10-Undecen-1-yl acetate (CAS 112-19-6), have distinct applications in flavor and fragrance industries due to their higher volatility compared to longer-chain compounds like this compound .
Terpene-Derived Acetates
Physicochemical Properties
- Volatility : Shorter-chain acetates (e.g., 10-Undecen-1-yl acetate) evaporate faster, while this compound’s longer chain enhances persistence in environmental applications .
- Stability: Dienyl acetates with conjugated double bonds (e.g., (Z,Z)-3,13-octadecadienyl acetate) may exhibit lower thermal stability compared to mono-unsaturated analogs .
Biological Activity
Z-13-Octadecen-1-yl acetate, also known by its CAS number 60037-58-3, is an organic compound with significant biological activity, particularly as a pheromone in various insect species. This article explores its chemical properties, biological functions, mechanisms of action, and implications for pest management.
- Molecular Formula: CHO
- Molecular Weight: 310.5145 g/mol
- IUPAC Name: this compound
- Structure: The compound features a double bond in the Z configuration at the 13th carbon position, which is crucial for its biological activity (see Table 1 for comparison with related compounds).
| Compound Name | Molecular Formula | Configuration | Biological Activity |
|---|---|---|---|
| This compound | CHO | Z at C13 | Pheromone |
| E-13-Octadecen-1-yl acetate | CHO | E at C13 | Less effective pheromone |
| Z-11-Octadecen-1-yl acetate | CHO | Z at C11 | Different pheromone activity |
Role as a Pheromone
This compound is primarily recognized for its role as a sex pheromone in insects such as the currant borer (Synanthedon tipuliformis). Research indicates that it plays a critical role in attracting male insects to females during mating seasons. The specific configuration of the double bond enhances its recognition by olfactory receptors in insects, making it a potent attractant .
The mechanism of action involves the binding of this compound to specific olfactory receptors in target insects. Upon release into the environment, it triggers a series of neural responses leading to behavioral changes such as attraction and aggregation. This process is vital for successful mating and reproduction among species that rely on pheromones for communication .
Field Tests
Field studies have demonstrated that this compound significantly increases the catch rates of male currant borers when used in traps designed to mimic female pheromones. For instance, experiments conducted in black currant fields showed that traps baited with this compound attracted significantly more males compared to controls without it .
Comparative Studies
Comparative studies with other related compounds (e.g., E-Z isomers and different carbon positions) have shown that while other configurations may possess some level of activity, none match the efficacy of this compound in attracting S. tipuliformis. For example, E-isomers demonstrated reduced attraction capabilities, highlighting the importance of molecular configuration in pheromone effectiveness .
Applications in Pest Management
Given its role as an effective insect attractant, this compound has potential applications in integrated pest management strategies. By utilizing this compound in pheromone traps, agricultural practices can reduce reliance on chemical pesticides, promoting environmentally friendly pest control methods. These traps not only monitor pest populations but also help mitigate crop damage caused by targeted insect species .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Z-13-Octadecen-1-yl acetate, and what purity benchmarks are required for research applications?
- Methodological Answer : Synthesis typically involves esterification of (Z)-13-octadecen-1-ol with acetic anhydride under controlled conditions. Key steps include:
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials and byproducts.
- Purity validation using gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC).
- Elemental analysis (C, H) and high-resolution mass spectrometry (HRMS) are mandatory for new compounds to confirm molecular composition .
- For known compounds, deviations in physical properties (e.g., melting point, boiling point) from literature values must be explicitly documented .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should be identified?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Identify the acetate methyl group signal (~2.05 ppm) and the Z-alkene protons (5.3–5.4 ppm, coupling constant J ≈ 10–12 Hz).
- ¹³C NMR : Confirm the carbonyl carbon of the acetate group (~170–171 ppm) and the alkene carbons (~127–130 ppm).
- IR Spectroscopy : Look for ester C=O stretch (~1740 cm⁻¹) and C-O stretch (~1240 cm⁻¹).
- GC-MS : Verify molecular ion peak (M⁺) at m/z 310 and fragmentation patterns consistent with the acetate moiety .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported NMR spectral data for this compound across different studies?
- Methodological Answer :
- Calibration : Ensure NMR spectrometers are calibrated using certified reference materials (e.g., tetramethylsilane for ¹H NMR).
- Solvent Effects : Account for solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) by replicating experimental conditions from conflicting studies.
- Comparative Analysis : Cross-reference data with authoritative databases like the NIST Chemistry WebBook, which provides validated spectral data for structurally similar compounds .
- Stereochemical Confirmation : Use NOESY or ROESY experiments to confirm Z-configuration, as incorrect stereochemical assignments can alter chemical shifts .
Q. What experimental design considerations are critical when studying the stereochemical stability of this compound under varying environmental conditions?
- Methodological Answer :
- Controlled Variables :
- Temperature (e.g., 25°C vs. 40°C) and humidity to assess hydrolytic stability.
- Light exposure (UV vs. dark conditions) to evaluate photoisomerization risks.
- Sampling Intervals : Collect time-point samples for GC-MS or HPLC analysis to track degradation or isomerization kinetics.
- Reference Standards : Include commercially available Z- and E-isomers as controls to validate analytical methods .
Q. How should researchers address contradictions in bioactivity data for this compound in pheromone studies?
- Methodological Answer :
- Dose-Response Curves : Test multiple concentrations to identify non-linear effects or threshold behaviors.
- Receptor Specificity : Use competitive binding assays with purified insect olfactory receptors to isolate confounding variables (e.g., impurities or degradation products).
- Reprodubility Checks : Replicate experiments across independent labs, adhering to standardized protocols for compound handling and assay conditions .
Data Presentation and Reproducibility
Q. What are the best practices for documenting synthetic procedures and analytical data to ensure reproducibility?
- Methodological Answer :
- Experimental Section : Provide exact reagent sources (e.g., "Sigma-Aldrich, ≥99% purity"), solvent purification methods, and instrument parameters (e.g., GC column type, temperature program) .
- Supplementary Data : Deposit raw spectral data (e.g., NMR FID files, HRMS spectra) in public repositories like Zenodo or institutional databases.
- Error Reporting : Quantify uncertainties (e.g., ±0.1°C for melting points) and document failed attempts to synthesize or characterize the compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
